2-(methylsulfanyl)-1H-indole
Description
Properties
IUPAC Name |
2-methylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEINETSKRAZANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via in situ generation of an electrophilic sulfur species from DMSO and SOCl₂, facilitating cyclization and concomitant introduction of the methylsulfanyl group. Key steps include:
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Activation of DMSO : SOCl₂ converts DMSO into a reactive sulfenium ion (MeS⁺), which reacts with the vinyl group of 2-vinylaniline.
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Cyclization : The sulfenium intermediate promotes electrophilic aromatic substitution at the 2-position of the incipient indole ring.
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Deprotonation : Triethylamine or similar bases neutralize HCl byproducts, driving the reaction to completion.
Optimized conditions involve heating 2-vinylaniline derivatives with DMSO (2 equiv) and SOCl₂ (1.5 equiv) at 70°C for 12–24 hours. The method achieves 75–89% yields with exceptional selectivity for the 2-methylthio product over competing 3-substituted isomers.
Advantages and Limitations
-
Advantages : Eliminates costly transition metals, operates under mild conditions, and uses readily available reagents.
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Limitations : Requires anhydrous conditions and generates stoichiometric HCl, necessitating careful neutralization.
Sulfur Incorporation via Nucleophilic Substitution
Direct substitution at the 2-position of indole derivatives provides a straightforward route to this compound. Patent SK283413B6 outlines a method using 2-indolinethione intermediates:
Stepwise Procedure
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Thionation : Treat 2-indolone with Lawesson’s reagent to form 2-indolinethione.
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Alkylation : React the thione with methyl iodide (MeI) in the presence of K₂CO₃, yielding the methylsulfanyl product.
Reaction conditions (e.g., DMF, 80°C, 8 h) afford moderate yields (50–65% ) due to competing over-alkylation and oxidative byproducts. Purification via silica gel chromatography (petroleum ether:EtOAc = 10:1) isolates the target compound.
Purification and Isolation Techniques
High-purity this compound is critical for pharmaceutical applications. Methods from indole purification patents and synthesis protocols emphasize:
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Column Chromatography : Silica gel eluted with petroleum ether:EtOAc (20:1 to 5:1) removes non-polar impurities.
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Selectivity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Metal-Free Cyclization | DMSO, SOCl₂, 2-vinylaniline | 75–89 | >95% 2-position | Metal-free, scalable | Anhydrous conditions required |
| Pd-Catalyzed Coupling | Pd(PPh₃)₂Cl₂, CuI, MeSSMe | 60–75 | 80–90% | Modular, adaptable to other substituents | Requires halogenated precursors |
| Nucleophilic Substitution | Lawesson’s reagent, MeI | 50–65 | 70–80% | Simple two-step process | Over-alkylation byproducts |
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Indole derivatives without the methylsulfanyl group.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-(methylsulfanyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-1H-indole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methylsulfanyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of 2-(methylsulfanyl)-1H-indole with key analogues:
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Observations:
Substituent Position :
- The 2-position methylsulfanyl group in this compound confers distinct electronic effects compared to 3-substituted analogues (e.g., 3-acetyl or 3-carboxylic acid derivatives). For instance, 1H-indole-3-carboxylic acid exhibits higher aqueous solubility due to its polar carboxyl group, whereas the methylsulfanyl group increases logP, enhancing membrane permeability .
- Regioisomerism significantly impacts bioactivity. For example, 1-methyl-3-(methylthio)-1H-indole and its 2-substituted isomer (from ) show divergent reactivity in synthetic pathways, highlighting the importance of substituent placement .
Electronic and Steric Effects :
- Sulfur-containing groups (e.g., -SCH₃, -SO₂Ar) exhibit stronger electron-donating and π-stacking capabilities compared to halogens (e.g., 5-Cl in ) or oxygenated groups (e.g., -COOH). This can influence binding to hydrophobic enzyme pockets or DNA .
- The phenylsulfonyl group in 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole () enhances metabolic stability but may reduce bioavailability due to increased molecular weight .
Biological Activity: Antimicrobial Activity: Derivatives like 1-phenylsulfonyl-1H-indole-2-carboxylate () and 1H-indole-3-carboxylic acid () demonstrate broad-spectrum antibacterial and antifungal effects, likely via interference with microbial cell wall synthesis . Anticancer Potential: Compounds with sulfonyl or halogen substituents (e.g., 5-chloroindole derivatives) show promise in targeting DNA replication or kinase pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 1H-Indole-3-carboxylic acid | 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~163 | ~161 | ~335 |
| logP (Predicted) | 2.8–3.2 | 1.2–1.6 | 3.5–4.0 |
| Solubility (Water) | Low | Moderate | Very Low |
| Metabolic Stability | Moderate | High | High (due to sulfonyl group) |
Biological Activity
2-(methylsulfanyl)-1H-indole is an organic compound belonging to the indole family, characterized by a methylsulfanyl group at the second position of the indole ring. This unique substitution imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Indoles are known for their presence in numerous natural products and pharmaceuticals, enhancing the importance of understanding the biological activities associated with this compound.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be around 28 μg/mL for E. coli and 37 μg/mL for MRSA, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound can inhibit the proliferation of several cancer cell lines. For example, it exhibited an IC50 value of approximately 88.8 μM against MCF-7 breast cancer cells and 146 μM against HCT-116 colon cancer cells . These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The methylsulfanyl group enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets such as enzymes and receptors. This interaction can modulate signal transduction pathways, metabolic processes, and gene expression regulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | E. coli: 28 μg/mL | MCF-7: 88.8 μM |
| 2-(methylsulfonyl)-1H-indole | Moderate | Low |
| 2-(ethylsulfanyl)-1H-indole | Low | Moderate |
This table illustrates that while similar indole derivatives exist, this compound stands out due to its superior biological activities.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various indoles highlighted that this compound showed remarkable inhibition against Candida albicans with an MIC value of 26 μg/mL. This finding supports its potential use in treating fungal infections .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, researchers treated MDA-MB-231 (triple-negative breast cancer) cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, confirming its role as a cytotoxic agent .
Q & A
Q. What are the common synthetic routes for 2-(methylsulfanyl)-1H-indole, and what methodological considerations are critical for reproducibility?
Answer: The synthesis of this compound typically involves functionalization of the indole core via sulfonylation or nucleophilic substitution. Key methods include:
- Sulfonylation : Reacting indole derivatives with methylsulfanyl chloride in the presence of a base (e.g., NaH in DMF) to introduce the methylsulfanyl group at the 2-position .
- Cyclocondensation : Utilizing [4+2] cyclocondensation reactions with binucleophiles, such as ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate, to construct annulated indole systems .
Q. Critical Considerations :
- Moisture-sensitive reagents require anhydrous conditions.
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures product integrity.
Q. How is the molecular structure of this compound characterized experimentally?
Answer: Structural elucidation employs:
Q. What in vitro pharmacological activities have been reported for this compound derivatives?
Answer: Derivatives exhibit diverse bioactivities:
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Anticancer | MCF-7 breast cancer cells | IC₅₀ = 12 µM via apoptosis induction | |
| Antimicrobial | E. coli and S. aureus | MIC = 32 µg/mL (bacterial growth inhibition) | |
| Enzyme inhibition | Tyrosine kinase assays | Competitive inhibition (Kᵢ = 0.8 µM) |
Advanced Research Questions
Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., EGFR kinase), highlighting key interactions (e.g., hydrogen bonds with sulfanyl group) .
- ADF Software : Evaluates solvent effects (COSMO model) and relativistic corrections (ZORA method) for accuracy in aqueous environments .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times.
- Data Normalization : Use internal controls (e.g., β-actin for Western blots) to standardize results .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
Q. What strategies optimize synthetic protocols when encountering conflicting reaction conditions?
Answer:
- Design of Experiments (DoE) : Statistically varies parameters (temperature, solvent polarity) to identify optimal conditions .
- In Situ Monitoring : Techniques like FT-IR track reaction progress and intermediate stability .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to enhance sustainability .
Q. How do structural modifications enhance selectivity in this compound derivatives for specific biological targets?
Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -NO₂ at position 5): Increase kinase selectivity by modulating electron density .
- Bulkier Substituents (e.g., cyclohexylsulfanyl): Reduce off-target binding via steric hindrance .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific delivery .
Q. How does X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
Answer:
- Single-Crystal Analysis : Determines absolute configuration (e.g., R vs. S) using anomalous scattering (Cu-Kα radiation) .
- Hydrogen Bonding Networks : Identifies intramolecular interactions (e.g., C–H⋯O) that stabilize specific conformers .
- Validation Tools : Software like PLATON checks for missed symmetry or twinning in crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
